(2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride
Description
(2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride is a fluorinated carbohydrazide derivative characterized by a trifluoroethoxy (–OCH₂CF₃) group attached to a carbohydrazide backbone (R–CONHNH₂·HCl).
Carbohydrazides are hydrazide derivatives of carboxylic acids, often used as intermediates in pharmaceutical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making such compounds attractive for drug development . For example, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (a closely related compound) was synthesized via esterification and condensation reactions, demonstrating the feasibility of introducing trifluoroethoxy groups into hydrazide frameworks . The hydrochloride salt form improves solubility and stability, critical for bioavailability .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-aminocarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)1-10-2(9)8-7;/h1,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDLTOMNSZSJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-73-5 | |
| Record name | (2,2,2-trifluoroethoxy)carbohydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride involves the reaction of 2,2,2-trifluoroethanol with carbohydrazide in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher efficiency and consistency.
Chemical Reactions Analysis
(2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has shown promise as a lead compound in drug discovery. Its trifluoroethoxy group enhances lipophilicity and biological activity, making it a candidate for developing new pharmaceuticals. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacological properties, which can be crucial in designing effective therapeutic agents.
Potential Biological Activities
Studies have indicated that (2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride may interact with specific biological targets. The mechanism of action is thought to involve modulation of enzyme activity through enhanced binding affinity due to the trifluoroethoxy moiety. This interaction could lead to the development of new treatments for various diseases .
Material Science
Development of Specialty Chemicals
In material science, this compound is utilized in synthesizing specialty chemicals with unique properties. Its structural features allow for modifications that can lead to materials with enhanced thermal stability and chemical resistance.
Organic Synthesis
Reagent in Organic Reactions
The compound serves as a reagent in organic synthesis for preparing various fluorinated compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic molecules. The synthesis typically involves the reaction of 2,2,2-trifluoroethanol with carbohydrazide in the presence of hydrochloric acid under controlled conditions to ensure product purity .
A study evaluated the biological activity of this compound against Mycobacterium tuberculosis. The findings suggested that compounds with similar structural features exhibited significant antimicrobial activity, indicating potential applications in treating resistant strains of bacteria .
Case Study 2: Synthesis and Characterization
Research documented the synthesis of this compound using various methods. The characterization of the compound revealed insights into its chemical behavior and stability under different conditions. This information is crucial for its application in pharmaceutical formulations .
Comparative Analysis Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Contains trifluoroethoxy and carbohydrazide moieties | Varied fluorinated groups |
| Biological Activity | Potential antimicrobial effects | Varies by compound |
| Synthesis Method | Reaction with trifluoroethanol and carbohydrazide | Different reagents used |
| Applications | Drug discovery, material science | Diverse based on structure |
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s trifluoroethoxy group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbohydrazide moiety may also contribute to its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (2,2,2-trifluoroethoxy)carbohydrazide hydrochloride with structurally related fluorinated hydrazides, amines, and aryl derivatives:
Key Differences:
- Functional Groups : The target compound combines a trifluoroethoxy group with a carbohydrazide core, distinguishing it from simpler amines (e.g., 2,2,2-trifluoroethanamine hydrochloride) and aryl hydrazines (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride).
- Fluorination Position : Unlike 2-(2,2,2-trifluoroethoxy)phenylamine hydrochloride, which has the trifluoroethoxy group on an aromatic ring, the target compound likely features an aliphatic trifluoroethoxy linkage.
- Biological Relevance : Trifluoroethoxy-substituted benzohydrazides (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide) exhibit enhanced bioactivity in antimicrobial and anticancer studies due to increased lipophilicity and electron-withdrawing effects .
Physicochemical Properties
- Fluorine Impact: The trifluoroethoxy group increases molecular weight and hydrophobicity compared to non-fluorinated analogs. This group also induces conformational rigidity, as seen in fluorinated ethylamine derivatives .
Biological Activity
(2,2,2-Trifluoroethoxy)carbohydrazide hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trifluoroethoxy group attached to a carbohydrazide moiety . The presence of trifluoromethyl groups often enhances the lipophilicity and biological activity of organic molecules, making this compound particularly interesting for various applications in medicinal chemistry.
The mechanism of action for this compound involves its interactions with specific molecular targets. The trifluoroethoxy group may increase binding affinity to certain enzymes or receptors, potentially modulating their activity. The carbohydrazide moiety could contribute to its reactivity and interactions with biological molecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens. The incorporation of fluorinated groups into drug design has been linked to enhanced activity against resistant strains of bacteria .
Case Studies
- Antitubercular Activity : A study highlighted that compounds with similar structures displayed antitubercular activity. The presence of fluorinated groups was crucial for enhancing their efficacy against resistant strains .
- Inhibition Studies : In vitro studies have demonstrated that certain derivatives of carbohydrazide can inhibit key bacterial enzymes, leading to reduced growth rates of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Trifluoroethoxy + Carbohydrazide | Potential antimicrobial properties | Enhanced lipophilicity |
| Carbohydrazide | Contains a hydrazine moiety | Antitubercular activity | Lacks fluorinated groups |
| Trifluoromethylcarbohydrazide | Trifluoromethyl group | Anti-inflammatory properties | Different fluorinated group |
| Ethylcarbohydrazide | Ethyl ether instead of trifluoroethoxy | Moderate antimicrobial effects | Less lipophilic than trifluoroethyl |
Applications in Medicinal Chemistry
The compound is being explored as a potential pharmaceutical intermediate due to its unique properties. Ongoing research aims to elucidate its full spectrum of biological activities and optimize its structure for enhanced efficacy against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
